molecular formula C9H9F3N2O2 B6141772 2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate CAS No. 877825-74-6

2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate

Cat. No.: B6141772
CAS No.: 877825-74-6
M. Wt: 234.17 g/mol
InChI Key: IFGNOFKLYCCDAZ-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate is an organic chemical compound with the molecular formula C12H11F3N2O2. It is commonly referred to as TPFC and has been widely researched in the fields of pharmaceutical and agricultural chemistry. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate typically involves the reaction of 2-pyridinemethanol with 2,2,2-trifluoroethyl isocyanate. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include pyridine derivatives and carbamate esters.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated reagents or other nucleophiles replace hydrogen atoms. These reactions often require catalysts or specific reaction conditions to proceed efficiently.

Scientific Research Applications

2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It is used in the development of new pharmaceuticals and agrochemicals.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: In the agricultural sector, it is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins or enzymes. This binding can inhibit the activity of enzymes or receptors, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate can be compared with other similar compounds, such as:

    2,2,2-trifluoroethyl N-(pyridin-4-ylmethyl)carbamate: This compound has a similar structure but with the pyridine ring substituted at the 4-position instead of the 2-position.

    2,2,2-trifluoroethyl pyridin-2-ylmethylcarbamate: Another closely related compound with slight variations in the substituents on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)6-16-8(15)14-5-7-3-1-2-4-13-7/h1-4H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGNOFKLYCCDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701173322
Record name Carbamic acid, (2-pyridinylmethyl)-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877825-74-6
Record name Carbamic acid, (2-pyridinylmethyl)-, 2,2,2-trifluoroethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877825-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (2-pyridinylmethyl)-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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